molecular formula C14H19NO4S B1386864 (1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid CAS No. 1082293-49-9

(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid

Cat. No. B1386864
CAS RN: 1082293-49-9
M. Wt: 297.37 g/mol
InChI Key: YRZWIHBEJNXXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid” is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . It is offered by several suppliers for research use.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methylphenylsulfonyl group and an acetic acid group . For a detailed molecular structure analysis, it would be best to use specialized software or databases that can provide three-dimensional molecular structures .

Safety and Hazards

The safety and hazards associated with “(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid” are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety resources for specific information .

Biochemical Analysis

Biochemical Properties

(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, exhibiting inhibitory activity This interaction is crucial as it can influence inflammatory responses in the body

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators . This inhibition can affect cell signaling pathways related to inflammation and immune responses. Furthermore, the compound may alter gene expression patterns, although specific genes affected are yet to be identified.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with other enzymes and proteins, influencing their activity and leading to changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory effects by inhibiting COX enzymes . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation or liver toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can affect its biological activity and therapeutic potential. Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biological effects

properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-4-6-13(7-5-11)20(18,19)15-8-2-3-12(10-15)9-14(16)17/h4-7,12H,2-3,8-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZWIHBEJNXXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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